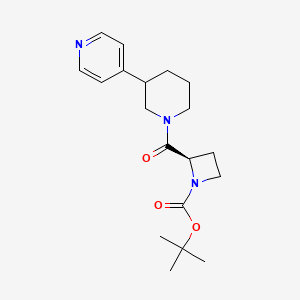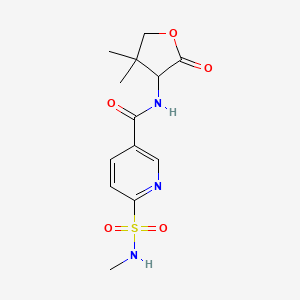
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperidine ring, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Final Coupling and Protection:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a potential ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: As a potential lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate depends on its specific application. In the context of medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine and piperidine rings may play a role in binding to these targets, while the azetidine ring may influence the compound’s overall conformation and stability.
Comparación Con Compuestos Similares
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of an azetidine ring, which may influence its biological activity and chemical reactivity.
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)morpholine-1-carboxylate: This compound features a morpholine ring, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(3-pyridin-4-ylpiperidine-1-carbonyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22-12-8-16(22)17(23)21-11-4-5-15(13-21)14-6-9-20-10-7-14/h6-7,9-10,15-16H,4-5,8,11-13H2,1-3H3/t15?,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHMDSDIMJSYCW-OEMAIJDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N2CCCC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N2CCCC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate](/img/structure/B6977036.png)
![N,4-dimethyl-N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977050.png)
![6-oxo-N-[3-(2,2,2-trifluoroethylamino)phenyl]piperidine-2-carboxamide](/img/structure/B6977055.png)
![Ethyl 2-[3-chloro-4-[(2-cyanoacetyl)amino]phenyl]acetate](/img/structure/B6977066.png)
![tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977071.png)
![(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone](/img/structure/B6977083.png)


![N-[1-(dimethylamino)-3-hydroxypropan-2-yl]-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B6977100.png)
![tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6977101.png)
![6-oxo-N-[2-(1-phenylethylamino)phenyl]piperidine-2-carboxamide](/img/structure/B6977111.png)
![tert-butyl (2R)-2-(1,5-diazabicyclo[3.2.2]nonan-6-ylmethylcarbamoyl)azetidine-1-carboxylate](/img/structure/B6977113.png)
![(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6977116.png)
![2-chloro-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]-4-methylbenzamide](/img/structure/B6977119.png)
